1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester is a chemical compound with the molecular formula C18H15N3O4. It is known for its complex structure, which includes an indole ring, an ethanimidic acid group, and a nitrobenzoyl group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester involves several steps. One common method includes the reaction of indole-3-acetic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis .
Chemical Reactions Analysis
1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester involves its interaction with specific molecular targets. The nitrobenzoyl group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester can be compared with other similar compounds, such as:
Indole-3-acetic acid: A simpler compound with similar structural features but lacking the nitrobenzoyl group.
4-Nitrobenzoyl chloride: A precursor in the synthesis of the target compound, with distinct reactivity due to the presence of the chloride group.
Methyl 4-nitrobenzoate: A related ester with similar functional groups but different overall structure.
The uniqueness of this compound lies in its combination of an indole ring, an ethanimidic acid group, and a nitrobenzoyl group, which imparts specific chemical and biological properties .
Properties
CAS No. |
651714-21-5 |
---|---|
Molecular Formula |
C18H15N3O4 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
methyl 2-(1H-indol-3-yl)-N-(4-nitrobenzoyl)ethanimidate |
InChI |
InChI=1S/C18H15N3O4/c1-25-17(10-13-11-19-16-5-3-2-4-15(13)16)20-18(22)12-6-8-14(9-7-12)21(23)24/h2-9,11,19H,10H2,1H3 |
InChI Key |
ONKMESCOXLBYIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.